Valdecoxib Impurity B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

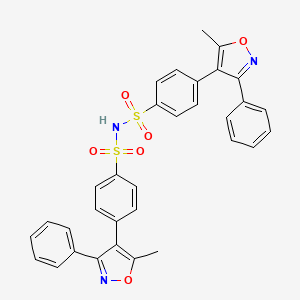

Structure

3D Structure

Properties

IUPAC Name |

4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)-N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H25N3O6S2/c1-21-29(31(33-40-21)25-9-5-3-6-10-25)23-13-17-27(18-14-23)42(36,37)35-43(38,39)28-19-15-24(16-20-28)30-22(2)41-34-32(30)26-11-7-4-8-12-26/h3-20,35H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDUYPVXQEAKTGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=C(C=C4)C5=C(ON=C5C6=CC=CC=C6)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H25N3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

611.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Valdecoxib Impurity B: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

In the landscape of modern drug development, the pursuit of therapeutic efficacy is inextricably linked with the assurance of safety. For selective COX-2 inhibitors like Valdecoxib, which has been utilized for its potent anti-inflammatory and analgesic properties, the control of impurities is not merely a regulatory hurdle but a fundamental aspect of patient safety. Pharmaceutical impurities, even at trace levels, can possess their own pharmacological and toxicological profiles, potentially impacting the safety and efficacy of the active pharmaceutical ingredient (API). This guide provides an in-depth technical exploration of a specific, yet significant, process-related impurity: Valdecoxib Impurity B.

This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the chemical identity, formation, and analytical control of this compound. By synthesizing technical data with practical insights, this guide aims to equip professionals with the knowledge necessary to navigate the challenges associated with this impurity, ensuring the development of safe and effective Valdecoxib-based therapeutics.

Part 1: Unveiling the Chemical Identity of this compound

This compound is chemically identified as a dimeric derivative of the parent drug. Its formal IUPAC name is N-[4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonyl]-4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide . This nomenclature clearly indicates the linkage of two Valdecoxib molecules.

Core Chemical Structure and Properties

The fundamental characteristics of this compound are summarized in the table below, providing a snapshot of its key physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 1373038-60-8 | [1][2][3] |

| Molecular Formula | C₃₂H₂₅N₃O₆S₂ | [1][2] |

| Molecular Weight | 611.69 g/mol | [1][2] |

| Common Synonyms | Valdecoxib Dimer | [2][3] |

The structure of this impurity, as depicted in the following diagram, reveals a sulfonamide linkage between the two Valdecoxib moieties. This dimeric nature significantly alters its polarity and molecular weight compared to the parent drug, which has important implications for its analytical separation and potential biological activity.

Caption: Chemical structure of this compound.

Part 2: The Genesis of an Impurity - Formation Pathway

Understanding the origin of an impurity is paramount to controlling its presence in the final drug product. This compound is a process-related impurity, meaning its formation is intrinsically linked to the synthetic route of Valdecoxib.

Proposed Mechanism of Formation

The formation of the dimeric impurity likely occurs during the sulfonylation step in the synthesis of Valdecoxib. A plausible mechanism involves the reaction of the sulfonamide group of one Valdecoxib molecule with a reactive intermediate of another.

A key step in many synthetic routes to Valdecoxib involves the use of chlorosulfonic acid to introduce the sulfonyl chloride group, which is subsequently reacted with ammonia to form the sulfonamide.[4] Under certain reaction conditions, such as an excess of the sulfonyl chloride intermediate or localized temperature fluctuations, the newly formed sulfonamide of one Valdecoxib molecule can act as a nucleophile, attacking the sulfonyl chloride of another molecule. This results in the formation of the stable sulfonamide linkage that characterizes this compound.

Caption: Proposed formation pathway of this compound.

Controlling process parameters such as stoichiometry, temperature, and reaction time during the sulfonylation and subsequent ammonolysis steps is therefore critical to minimizing the formation of this dimeric impurity.

Part 3: Analytical Control Strategies for this compound

A robust analytical methodology is the cornerstone of any effective impurity control strategy. For this compound, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) are the most powerful techniques for its detection and quantification.

Recommended Analytical Protocol: A Self-Validating System

The following protocol outlines a validated HPLC method suitable for the separation and quantification of this compound from the API and other related substances. The causality behind these experimental choices is to achieve optimal resolution and sensitivity for this specific, less polar, and larger molecular weight impurity.

Experimental Protocol: HPLC Analysis of this compound

-

Instrumentation:

-

HPLC system with a UV detector.

-

Data acquisition and processing software.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., Phenomenex Luna C18, 150 mm x 4.6 mm, 3 µm particle size) is recommended due to its proven selectivity for Valdecoxib and its related substances.[5][6]

-

Mobile Phase: A gradient elution is necessary to effectively separate the more retained dimeric impurity from the Valdecoxib peak. A suitable mobile phase could consist of:

-

Mobile Phase A: 20mM Sodium Phosphate buffer (NaH₂PO₄)

-

Mobile Phase B: Methanol and Tetrahydrofuran (THF) mixture.

-

A gradient program should be developed to increase the organic content over time, ensuring the elution of the highly retained Impurity B.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C to ensure reproducible retention times.

-

Detection Wavelength: 240 nm, a wavelength at which both Valdecoxib and its impurities exhibit significant absorbance.[5]

-

Injection Volume: 20 µL.

-

-

Sample and Standard Preparation:

-

Diluent: A mixture of water and acetonitrile (1:1 v/v) is a suitable diluent.

-

Standard Solution: Prepare a stock solution of this compound reference standard in the diluent. Further dilute to a concentration relevant to the specification limit.

-

Sample Solution: Accurately weigh and dissolve the Valdecoxib drug substance in the diluent to a known concentration.

-

-

Method Validation:

-

The method must be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). The stability-indicating capability of the method should also be demonstrated through forced degradation studies.[5]

-

Caption: Experimental workflow for HPLC analysis.

The Power of Mass Spectrometry for Structural Confirmation

For unequivocal identification and structural confirmation of this compound, particularly during method development and impurity profiling studies, LC-MS/MS is an invaluable tool. The mass-to-charge ratio (m/z) of the impurity can be precisely determined, and fragmentation patterns can provide definitive structural information. For Valdecoxib and its metabolites, negative electrospray ionization has been shown to be effective.[7]

Part 4: Impact and Regulatory Considerations

Regulatory bodies such as the FDA and EMA require stringent control of impurities. The limits for impurities are typically established based on toxicological data or, in its absence, through qualification thresholds outlined in guidelines such as ICH Q3A(R2). It is the responsibility of the drug manufacturer to either demonstrate that the impurity is not a safety concern at the observed levels or to control it below the qualification threshold.

Conclusion: A Proactive Approach to Impurity Control

This compound, the dimeric sulfonamide, represents a critical quality attribute that must be diligently monitored and controlled during the manufacturing of Valdecoxib. A thorough understanding of its chemical structure, formation mechanism, and a robust, validated analytical method are essential for ensuring the quality, safety, and efficacy of the final drug product. By adopting a proactive and scientifically sound approach to impurity profiling and control, drug development professionals can navigate the complexities of pharmaceutical manufacturing and deliver therapies that meet the highest standards of quality and patient safety.

References

-

Karthikeyan, K., Saravanan, R., Rajeswari, R., & Pillai, K. C. (2009). Validation of Single Isocratic HPLC Method for the Assay of Valdecoxib and Determination of Metaisomer Impurity. Journal of Chromatographic Science, 47(4), 308–312. [Link]

-

Popović, I., Ivanović, D., Medenica, M., Malenović, A., & Jančić-Stojanović, B. (2006). Development and Validation of Liquid Chromatography Method for the Separation of Valdecoxib and its SC-77852 Impurity. Analytical Letters, 39(9), 1851–1864. [Link]

-

ResearchGate. (2009). Validation of Single Isocratic HPLC Method for the Assay of Valdecoxib and Determination of Metaisomer Impurity. [Link]

-

ResearchGate. (n.d.). Validation of an HPLC Method for the Determination of Valdecoxib and its Degradation Product: a Mixture of α - and β - n -Lactosyl Sulfonamide Anomers. [Link]

-

Pharmaffiliates. (n.d.). Valdecoxib-impurities. [Link]

-

Anumula, R. R., Gilla, G., Aalla, S., & Bandichhor, R. (2011). Application of [3 + 2] Cycloaddition in the Synthesis of Valdecoxib. Synthetic Communications, 41(1), 136-144. [Link]

-

ResearchGate. (2011). Scheme 1. Novel approach to the synthesis of valdecoxib 1. [Link]

-

PubChem. (n.d.). Valdecoxib. [Link]

-

PubChem. (n.d.). Benzenesulfonamide, N-hydroxy-4-(5-methyl-3-phenyl-4-isoxazolyl)-. [Link]

-

PubChem. (n.d.). 4-Amino-N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)benzenesulfonamide. [Link]

-

ResearchGate. (n.d.). Chemical structure of Parecoxib and its active metabolite, Valdecoxib. [Link]

-

PubChem. (n.d.). Benzenesulfonamide, 4-amino-N-(5-(hydroxymethyl)-4-methyl-3-isoxazolyl)-. [Link]

-

Zhang, J. Y., Fast, D. M., & Breau, A. P. (2003). Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma. Journal of pharmaceutical and biomedical analysis, 33(1), 61–73. [Link]

-

ResearchGate. (n.d.). Structures of valdecoxib and celecoxib. [Link]

-

Semantic Scholar. (n.d.). Determination of valdecoxib and its metabolites in human urine by automated solid-phase extraction-liquid chromatography-tandem mass spectrometry. [Link]

-

Axios Research. (n.d.). Valdecoxib Impurity 31. [Link]

-

EDQM. (n.d.). Y0001447 - CRS catalogue. [Link]

-

Scilimati, A., Di Nunno, L., & Vitale, P. (2004). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Journal of medicinal chemistry, 47(18), 4443–4454. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Parecoxib Sodium?. [Link]

-

Reddy, M. S., Eeshwaraiah, S., & Ratnam, K. V. (2004). Isolation, synthesis and characterization of impurities in celecoxib, a COX-2 inhibitor. Journal of pharmaceutical and biomedical analysis, 34(4), 851–858. [Link]

-

Gierse, J. K., Zhang, Y., Hood, W. F., Walker, M. C., Trigg, J. S., Maziasz, T. J., Koboldt, C. M., Muhammad, J. L., Zweifel, B. S., Masferrer, J. L., Isakson, P. C., & Seibert, K. (2005). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity. The Journal of pharmacology and experimental therapeutics, 312(3), 1206–1212. [Link]

-

NIST. (n.d.). Benzenesulfonamide, 4-methyl-. [Link]

-

Seedher, N., & Bhatia, S. (2005). Reversible binding of celecoxib and valdecoxib with human serum albumin using fluorescence spectroscopic technique. Journal of pharmaceutical and biomedical analysis, 39(1-2), 257–264. [Link]

-

Liu, M., Yu, Q., Li, P., Wang, Y., Zhang, Y., & Li, H. (2020). Simultaneous Determination of Parecoxib and Its Metabolite Valdecoxib in Beagle Plasma by UPLC-MS/MS and Its Application to a Pharmacokinetic Study. Drug Design, Development and Therapy, 14, 1063–1072. [Link]

-

LookChem. (n.d.). Valdecoxib Impurity D CAS NO.181696-35-5. [Link]

-

ResearchGate. (n.d.). Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma. [Link]

-

Zhang, J. Y., Fast, D. M., & Breau, A. P. (2003). Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma. Journal of pharmaceutical and biomedical analysis, 33(1), 61–73. [Link]

-

Veeprho. (n.d.). Valdecoxib Impurity 1. [Link]

-

McCormack, P. L., & Scott, L. J. (2003). Valdecoxib: a review of its use in the management of osteoarthritis, rheumatoid arthritis, dysmenorrhoea and acute pain. Drugs, 63(1), 35–56. [Link]

-

Kovačević, I., Čudina, O., Vladimirov, S., & Stach, W. (2020). Development of a Unified Reversed-Phase HPLC Method for Efficient Determination of EP and USP Process-Related Impurities in Celecoxib Using Analytical Quality by Design Principles. Molecules (Basel, Switzerland), 25(4), 849. [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound CAS#: 1373038-60-8 [m.chemicalbook.com]

- 3. This compound | 1373038-60-8 [chemicalbook.com]

- 4. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of an automated SPE-LC-MS/MS assay for valdecoxib and its hydroxylated metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Valdecoxib Impurity B (CAS No. 1373038-60-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Valdecoxib Impurity B, a dimeric process-related impurity of the selective COX-2 inhibitor, Valdecoxib. The document delineates the physicochemical properties, plausible synthetic origins, and robust analytical methodologies for the identification and quantification of this specific impurity. By integrating established principles of organic synthesis and modern analytical techniques, this guide serves as a critical resource for professionals engaged in pharmaceutical development, quality control, and regulatory compliance. Methodologies are presented with a focus on the underlying scientific rationale, ensuring a self-validating and transferable framework for impurity analysis.

Introduction: The Imperative of Impurity Profiling in Valdecoxib

Valdecoxib, chemically known as 4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)benzenesulfonamide, is a potent, selective cyclooxygenase-2 (COX-2) inhibitor, formerly used for the treatment of arthritis and dysmenorrhea.[1][2] The clinical and commercial lifecycle of Valdecoxib was curtailed due to safety concerns, but its study remains relevant for the broader class of coxib drugs. The control of impurities in any active pharmaceutical ingredient (API) is a mandate dictated by regulatory bodies worldwide, such as the International Council for Harmonisation (ICH), to ensure the safety and efficacy of the final drug product.[3][4] Impurities can arise from various sources, including starting materials, by-products of the manufacturing process, and degradation.

This compound, a dimeric species, represents a critical process-related impurity. Its larger molecular weight and distinct structure compared to the parent drug necessitate specialized analytical approaches for its detection and control. This guide provides the in-depth technical details required to understand and manage this impurity effectively.

Physicochemical Characterization of this compound

This compound is a dimer formed from two Valdecoxib-related moieties linked by a sulfonamide bond.[5] Its structure and properties are distinct from the parent API, which has significant implications for its separation, detection, and toxicological assessment.

Chemical Structure and Properties

-

Chemical Name: N-[4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonyl]-4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide[5][6]

A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1373038-60-8 | [6][8] |

| Molecular Formula | C₃₂H₂₅N₃O₆S₂ | [6][8] |

| Molecular Weight | 611.69 g/mol | [6][8] |

| Appearance | (Predicted) White to off-white solid | N/A |

| Melting Point | >271°C (decomposition) | [7] |

| Boiling Point | 732.7±70.0 °C (Predicted) | [7] |

| Solubility | (Predicted) Sparingly soluble in aqueous media; soluble in organic solvents like DMF, DMSO. | N/A |

Genesis of an Impurity: Proposed Formation Pathway

Understanding the origin of an impurity is fundamental to controlling its presence in the final API. This compound is not a degradation product but a process-related impurity, likely formed during the final stages of Valdecoxib synthesis. The classical synthesis of Valdecoxib involves the reaction of 5-methyl-3,4-diphenylisoxazole with chlorosulfonic acid to form the key intermediate, 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride, followed by amination with ammonium hydroxide.

Proposed Reaction Mechanism

The formation of the dimer impurity likely occurs under conditions where the highly reactive sulfonyl chloride intermediate reacts with a molecule of already-formed Valdecoxib, which possesses a nucleophilic sulfonamide group (-SO₂NH₂). This reaction is a classic sulfonamide bond formation.[6]

The proposed mechanism is as follows:

-

Over-reaction or Incomplete Amination: If the amination step is not driven to completion or if there is a localized excess of the sulfonyl chloride intermediate, it can persist in the reaction mixture.

-

Nucleophilic Attack: A molecule of Valdecoxib, acting as a nucleophile via its sulfonamide nitrogen, attacks the electrophilic sulfur atom of the 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride intermediate.

-

Dimer Formation: This nucleophilic substitution reaction results in the formation of a new S-N bond, linking the two Valdecoxib-related structures and releasing hydrochloric acid (HCl), which is neutralized by the basic conditions of the reaction.

Caption: Proposed formation pathway of this compound.

Control of this impurity, therefore, hinges on optimizing the final amination step of the Valdecoxib synthesis, ensuring rapid and complete conversion of the sulfonyl chloride intermediate.

Analytical Methodologies for Identification and Quantification

Due to its significantly higher molecular weight and likely altered polarity compared to Valdecoxib, a well-designed chromatographic method is essential for the effective resolution and quantification of Impurity B. A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method coupled with mass spectrometry (MS) is the gold standard for this purpose.

UPLC-MS/MS Method for Trace-Level Quantification

This section outlines a robust, self-validating UPLC-MS/MS protocol designed for the sensitive detection and quantification of this compound. The choice of UPLC provides superior resolution and speed, while tandem mass spectrometry (MS/MS) offers unparalleled specificity and sensitivity, crucial for trace impurity analysis.

Caption: UPLC-MS/MS workflow for Impurity B analysis.

4.1.1. Experimental Protocol: UPLC-MS/MS

-

Standard and Sample Preparation:

-

Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in a 1:1 (v/v) mixture of acetonitrile and water ("Diluent").

-

Prepare a stock solution of Valdecoxib API (e.g., 10 mg/mL) in the same Diluent.

-

Create a system suitability solution by spiking the Valdecoxib stock solution with the Impurity B stock to a final concentration of 0.1% relative to the API.

-

Prepare test samples by accurately weighing and dissolving the Valdecoxib API to be tested in the Diluent to the target concentration (e.g., 1 mg/mL).

-

-

Chromatographic Conditions (UPLC):

-

Rationale: A gradient elution is employed because of the significant difference in polarity and retention time expected between Valdecoxib and its much larger dimer. A C18 stationary phase is chosen for its versatility in reversed-phase chromatography.

-

Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

Gradient Program:

-

0-1 min: 30% B

-

1-8 min: 30% to 95% B

-

8-9 min: 95% B

-

9.1-11 min: 30% B (re-equilibration)

-

-

-

Mass Spectrometry Conditions (MS/MS):

-

Rationale: Electrospray ionization (ESI) is suitable for polar, thermally labile molecules like Valdecoxib and its impurities. Multiple Reaction Monitoring (MRM) is used for quantification to ensure maximum sensitivity and specificity by monitoring a specific precursor-to-product ion transition.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

Capillary Voltage: 3.0 kV

-

Desolvation Temperature: 450°C

-

MRM Transitions (Hypothetical, based on structure):

-

Valdecoxib: Precursor m/z 315.1 → Product m/z 195.1

-

Impurity B: Precursor m/z 612.7 → Product m/z 315.1 (cleavage of the central sulfonamide bond)

-

-

4.1.2. Method Validation

The described method must be validated according to ICH Q2(R1) guidelines. Key validation parameters are summarized in Table 2.

Table 2: Representative Validation Parameters for UPLC-MS/MS Method

| Parameter | Acceptance Criteria | Representative Result |

| Specificity | No interference at the retention time of Impurity B from placebo or other impurities. | Peak purity > 0.999. No co-elution observed. |

| Linearity | Correlation coefficient (r²) ≥ 0.995 | r² = 0.998 over a range of 0.05% to 0.5% of the nominal API concentration. |

| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3 | 0.015% |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | 0.05% |

| Accuracy (% Recovery) | 80.0% - 120.0% | 98.5% - 101.2% across three concentration levels. |

| Precision (% RSD) | Repeatability (n=6): ≤ 10.0%Intermediate Precision: ≤ 15.0% | Repeatability RSD = 2.5%Intermediate Precision RSD = 4.1% |

| Robustness | System suitability parameters met after deliberate small changes to method parameters (flow rate, temperature). | All system suitability criteria passed. |

Structural Elucidation Support

While quantification is performed by UPLC-MS/MS, definitive structural confirmation of an isolated impurity relies on techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

HRMS: Would provide a highly accurate mass measurement of the molecular ion ([M+H]⁺ at m/z 612.1441), confirming the elemental composition of C₃₂H₂₅N₃O₆S₂.

-

¹H NMR: Would show a complex spectrum with signals corresponding to two distinct but similar Valdecoxib-like moieties. Key differences would be observed in the chemical shifts of the protons on the benzenesulfonamide rings due to the different chemical environment created by the dimer linkage.

-

¹³C NMR: Would similarly show a doubled set of signals for the carbon atoms, confirming the dimeric structure.

Conclusion and Recommendations

This compound (CAS No. 1373038-60-8) is a significant process-related impurity whose control is critical for ensuring the quality and safety of Valdecoxib API. Its dimeric nature necessitates the use of high-resolution chromatographic techniques, such as gradient UPLC, coupled with the specificity of tandem mass spectrometry for accurate quantification.

It is recommended that:

-

The final amination step in the Valdecoxib synthesis be carefully optimized and monitored to minimize the formation of this dimer.

-

The UPLC-MS/MS method detailed herein be adopted and validated for routine quality control and stability testing of Valdecoxib drug substance.

-

The impurity be controlled at a level justified by toxicological data or as per the ICH qualification threshold (typically ≤ 0.15%).

This guide provides a robust framework for the scientific understanding and analytical control of this compound, ensuring that drug development professionals are well-equipped to manage this critical quality attribute.

References

-

Andriashvili, V. A., Zhersh, S., Tolmachev, A. A., & Grygorenko, O. O. (2022). A stereoretentive approach to sp3-enriched secondary sulfonamides bearing an asymmetric center at the α position to the sulfur atom. The Journal of Organic Chemistry, 87(9), 6237–6246. [Link]

-

Dziadosz, M., Klintschar, M., & Teske, J. (2021). Practical aspect of dimer adduct formation in small-molecule drug analysis with LC–MS/MS. Bioanalysis, 13(22), 1671–1679. [Link]

-

Karthikeyan, K., Saravanan, R., Rajeswari, R., & Pillai, K. C. (2009). Validation of single isocratic HPLC method for the assay of valdecoxib and determination of metaisomer impurity. Journal of Chromatographic Science, 47(4), 309–314. [Link]

-

Pharmaffiliates. (n.d.). Valdecoxib-impurities. Retrieved January 16, 2026, from [Link]

-

PubChem. (n.d.). Valdecoxib. Retrieved January 16, 2026, from [Link]

-

Reddy, A. R., et al. (2011). Application of [3 + 2] Cycloaddition in the Synthesis of Valdecoxib. Synthetic Communications, 41(13), 1947-1956. [Link]

-

U.S. Food and Drug Administration. (2005). BEXTRA® valdecoxib tablets. Retrieved January 16, 2026, from [Link]

-

Veeprho. (n.d.). Valdecoxib Impurity 1. Retrieved January 16, 2026, from [Link]

-

Wikipedia. (n.d.). Valdecoxib. Retrieved January 16, 2026, from [Link]

-

Zečević, M., Savić, G., & Živanović, Lj. (2006). Development and Validation of Liquid Chromatography Method for the Separation of Valdecoxib and its SC-77852 Impurity. Analytical Letters, 39(9), 1875-1890. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. youtube.com [youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sulfonamide - Wikipedia [en.wikipedia.org]

- 5. ClinPGx [clinpgx.org]

- 6. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 7. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

Valdecoxib Dimer chemical properties and characterization

An In-depth Technical Guide to the Chemical Properties and Characterization of Valdecoxib Dimer

Abstract

Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, is a significant molecule in the landscape of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The synthesis of such pharmacologically active compounds necessitates rigorous control over potential impurities that can arise during the manufacturing process. This guide provides an in-depth technical examination of Valdecoxib Dimer (CAS No: 1373038-60-8), a critical process-related impurity.[3][4] We will explore its fundamental chemical properties, plausible formation pathway, and a multi-faceted analytical strategy for its unambiguous characterization and quantification. This document is intended for researchers, analytical scientists, and drug development professionals who require a comprehensive understanding of this specific impurity to ensure the quality, safety, and efficacy of Valdecoxib active pharmaceutical ingredient (API).

Introduction: The Imperative of Impurity Profiling

Valdecoxib, chemically known as 4-(5-methyl-3-phenyl-4-isoxazolyl) benzenesulfonamide, exerts its anti-inflammatory and analgesic effects by selectively inhibiting the COX-2 enzyme, thereby blocking prostaglandin synthesis.[1][5] The diarylisoxazole scaffold is central to its biological activity.[6] In any synthetic API, the presence of impurities, even in trace amounts, can impact the drug's stability, efficacy, and safety profile. Regulatory bodies worldwide mandate stringent control and characterization of any impurity exceeding established thresholds.

Valdecoxib Dimer, also referred to as Valdecoxib Impurity 9, is a significant process-related impurity formed through the covalent linkage of two Valdecoxib precursor molecules.[4] Its structure presents unique analytical challenges due to its increased molecular weight and similarity to the parent drug. Understanding its properties and having robust analytical methods for its detection are paramount for process optimization and quality control in the manufacturing of Valdecoxib.

Core Chemical Properties and Structure

The unambiguous identification of any chemical entity begins with its fundamental properties. The Valdecoxib Dimer is structurally defined by a secondary sulfonamide linkage between two Valdecoxib moieties.

Table 1: Core Chemical Properties of Valdecoxib Dimer

| Property | Value | Source(s) |

| IUPAC Name | 4-(5-methyl-3-phenylisoxazol-4-yl)-N-((4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)benzenesulfonamide | [4] |

| Synonyms | Valdecoxib Impurity 9, Valdecoxib Impurity B | [3][4][7] |

| CAS Number | 1373038-60-8 | [3][4] |

| Molecular Formula | C₃₂H₂₅N₃O₆S₂ | [3][4] |

| Molecular Weight | 611.69 g/mol | [3][4] |

Figure 1. Chemical structure of Valdecoxib Dimer.

Plausible Formation Pathway

The formation of Valdecoxib Dimer is intrinsically linked to the synthesis of Valdecoxib itself. A common synthetic route to Valdecoxib involves the chlorosulfonation of the 4-(5-methyl-3-phenylisoxazol-4-yl)benzene intermediate, followed by amination with ammonia or an ammonia equivalent to form the primary sulfonamide.[8][9]

Expertise & Experience Insight: The dimer is a classic example of a competitive side reaction. During the amination step, if the concentration of the highly reactive sulfonyl chloride intermediate is locally high or the rate of ammonia addition is insufficient, an already formed Valdecoxib molecule (or its precursor amine) can act as a nucleophile. The nitrogen of its sulfonamide group attacks the sulfonyl chloride of another molecule, leading to the formation of the dimer. This reaction is favored by conditions that hinder the desired reaction with ammonia, such as poor mixing, pH deviations, or temperature excursions.

Sources

- 1. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. veeprho.com [veeprho.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [guidechem.com]

- 8. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Valdecoxib synthesis - chemicalbook [chemicalbook.com]

Synthesis pathway of Valdecoxib Impurity B

An In-Depth Technical Guide to the Synthesis and Characterization of Valdecoxib Impurity B

Executive Summary

Valdecoxib, a potent COX-2 selective non-steroidal anti-inflammatory drug (NSAID), has been a subject of extensive chemical research.[1] The control of impurities during its synthesis is paramount to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a detailed examination of this compound, a significant process-related impurity identified as 4,4'-(sulfonylbis(4,1-phenylene))bis(5-methyl-3-phenylisoxazole). We will dissect the primary synthetic route of Valdecoxib to pinpoint the origin of this impurity, propose a detailed mechanistic hypothesis for its formation, and outline a directed synthesis protocol for its preparation as an analytical reference standard. This document is intended for researchers, process chemists, and quality control specialists in the field of drug development and manufacturing.

The Pharmaceutical Context: Valdecoxib and Impurity Control

Valdecoxib, chemically known as 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, was developed for the treatment of arthritis and pain.[2] Its mechanism of action involves the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] The manufacturing process of any API is a complex sequence of chemical transformations where side reactions can lead to the formation of impurities. Regulatory bodies worldwide mandate strict control over these impurities, as they can impact the drug's stability, efficacy, and safety profile.

This compound (CAS: 1373038-60-8) is a dimer-like structure formed during the synthesis process.[3][4][5] Understanding its formation is not merely an academic exercise; it is a critical component of process optimization and quality assurance in the manufacturing of Valdecoxib.

Chemical Structures:

| Compound | Structure |

| Valdecoxib | |

| This compound | |

| Caption: Comparative structures of Valdecoxib and this compound. |

Mechanistic Genesis of Impurity B: A Side-Reaction in Sulfonation

The formation of this compound can be logically traced back to a critical step in the common synthesis pathway of Valdecoxib: the electrophilic aromatic substitution (sulfonation) of the core intermediate, 5-methyl-3,4-diphenylisoxazole.

The established synthesis of Valdecoxib often commences with deoxybenzoin, which is converted through several steps into 5-methyl-3,4-diphenylisoxazole.[6][7] The subsequent step, which is crucial to our analysis, involves the introduction of the sulfonamide group.

-

Chlorosulfonation: The 5-methyl-3,4-diphenylisoxazole intermediate is treated with chlorosulfonic acid (ClSO₃H). This reaction places a chlorosulfonyl group (-SO₂Cl) onto the para-position of the C4-phenyl ring, yielding 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride.[8]

-

Amination: The resulting sulfonyl chloride is then reacted with ammonia (typically as ammonium hydroxide) to form the final sulfonamide, Valdecoxib.[6][7]

The Causality of Impurity Formation:

This compound is a diaryl sulfone. Its structure reveals a sulfonyl (-SO₂-) bridge connecting two separate 4-(5-methyl-3-phenylisoxazol-4-yl)phenyl moieties. This structure strongly indicates that the impurity is formed during the chlorosulfonation step.

The key mechanism is a competitive electrophilic aromatic substitution reaction. The desired product of the first step, 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride, is itself a potent electrophile. Under certain process conditions (e.g., localized excess of the starting isoxazole, elevated temperature, or prolonged reaction time), this sulfonyl chloride intermediate can act as a sulfonating agent, attacking a second molecule of the unreacted 5-methyl-3,4-diphenylisoxazole. This is essentially a Friedel-Crafts-type sulfonylation reaction.

-

Desired Reaction: 5-methyl-3,4-diphenylisoxazole + ClSO₃H → 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride

-

Side Reaction (Impurity B Formation): 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride + 5-methyl-3,4-diphenylisoxazole → This compound + HCl

The following diagram illustrates this critical branching point in the synthesis.

Directed Synthesis Protocol for this compound

To facilitate accurate quantification and toxicological assessment, a pure reference standard of Impurity B is required. A directed synthesis can be designed by intentionally promoting the side reaction identified above. The synthesis involves two main stages: preparation of the key sulfonyl chloride intermediate and the final coupling reaction.

Stage 1: Synthesis of 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride

This protocol follows the initial steps of a standard Valdecoxib synthesis.

Experimental Protocol:

-

Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-methyl-3,4-diphenylisoxazole (1 equivalent).

-

Cooling: Cool the flask to 0°C in an ice bath.

-

Reagent Addition: Slowly add chlorosulfonic acid (approx. 3-4 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5-10°C. The choice of excess chlorosulfonic acid is to ensure complete conversion of the starting material, which is critical for this stage.

-

Reaction: After the addition is complete, allow the mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

-

Isolation: Filter the solid precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride is used directly in the next stage.

Stage 2: Friedel-Crafts Sulfonylation to Yield Impurity B

This step couples the sulfonyl chloride with the core isoxazole intermediate.

Experimental Protocol:

-

Setup: In a dry, nitrogen-flushed flask, dissolve 5-methyl-3,4-diphenylisoxazole (1 equivalent) in a suitable dry solvent (e.g., dichloromethane or nitrobenzene).

-

Catalyst: Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) (approx. 1.1 equivalents), in portions while maintaining a low temperature (0-5°C).

-

Reagent Addition: Dissolve the 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride (1 equivalent) from Stage 1 in the same dry solvent and add it dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress should be monitored by HPLC or TLC to observe the formation of the new, less polar product.

-

Quenching & Work-up: Cool the reaction mixture in an ice bath and quench by slowly adding dilute hydrochloric acid. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it successively with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield pure this compound.

Analytical Characterization

The synthesized impurity must be rigorously characterized to confirm its identity and purity, establishing it as a reference standard.

| Parameter | Data for this compound |

| CAS Number | 1373038-60-8[3] |

| Molecular Formula | C₃₂H₂₅N₃O₆S₂[3][5] |

| Molecular Weight | 611.69 g/mol [3][5] |

| Melting Point | >271°C (decomposes)[3] |

| Appearance | Off-white to pale yellow solid |

Spectroscopic Data Interpretation:

-

¹H NMR: The spectrum would be complex but should show signals corresponding to two distinct 5-methyl-3,4-diphenylisoxazole moieties. The aromatic region (approx. 7.0-8.0 ppm) would integrate to a higher number of protons compared to Valdecoxib. The absence of the characteristic N-H protons of the sulfonamide group (which are present in Valdecoxib) is a key diagnostic feature.

-

¹³C NMR: The spectrum will show a larger number of aromatic carbon signals compared to Valdecoxib, consistent with the dimeric structure.

-

Mass Spectrometry (MS): The ESI-MS spectrum should show a prominent peak for the molecular ion [M+H]⁺ at m/z ≈ 612.7, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: The spectrum will be characterized by strong absorption bands for the sulfonyl group (S=O stretching) around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹. Crucially, it will lack the N-H stretching bands typically seen for the sulfonamide in Valdecoxib around 3300-3200 cm⁻¹.

Conclusion

This compound is a process-related diaryl sulfone whose formation is mechanistically linked to the chlorosulfonation step in the synthesis of Valdecoxib. By understanding this pathway, process chemists can implement control strategies—such as precise stoichiometric control of chlorosulfonic acid, rigorous temperature management, and optimized reaction times—to minimize its formation. The directed synthesis protocol detailed in this guide provides a reliable method for producing this impurity as a high-purity reference standard, which is indispensable for the development and validation of analytical methods to ensure the quality and safety of the Valdecoxib API.

References

-

Penning, T. D., et al. (2014). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. Mini-Reviews in Medicinal Chemistry, 14(9), 749-764. Retrieved from [Link]

- Huang, Y., et al. (2009). Synthesis of Valdecoxib. Chinese Journal of Modern Applied Pharmacy, 26(6), 465-466.

- Anumula, R. R., et al. (2011). Application of [3 + 2] Cycloaddition in the Synthesis of Valdecoxib.

-

ClinPGx. (n.d.). Valdecoxib. Retrieved from [Link]

-

Veeprho. (n.d.). Valdecoxib Impurity 1. Retrieved from [Link]

-

Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 181696-35-5 Parecoxib sodium Related compound B Impurity. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Valdecoxib - Impurity B. Retrieved from [Link]

-

Axios Research. (n.d.). Valdecoxib Impurity 22. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119607, Valdecoxib. Retrieved from [Link]

- Scilimati, A., et al. (2002). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Journal of Medicinal Chemistry, 45(7), 1456-1463.

Sources

- 1. ClinPGx [clinpgx.org]

- 2. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1373038-60-8 [m.chemicalbook.com]

- 4. This compound | 1373038-60-8 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Valdecoxib synthesis - chemicalbook [chemicalbook.com]

- 7. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Formation of Valdecoxib Dimer: A Mechanistic and Analytical Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Impurity Profiling in Drug Development

Valdecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor, represents a class of non-steroidal anti-inflammatory drugs (NSAIDs) designed to mitigate the gastrointestinal side effects associated with traditional NSAIDs.[1][2] Despite its therapeutic efficacy, Valdecoxib was withdrawn from the market due to concerns over cardiovascular events and severe skin reactions.[2][3] The synthesis and stability of such pharmacologically active molecules are of paramount importance, with a critical focus on the identification, characterization, and control of impurities. Impurities, even in minute quantities, can impact the safety, efficacy, and stability of the final drug product.

This technical guide provides a comprehensive exploration of a specific, critical impurity: the Valdecoxib Dimer. We will delve into its structure, plausible formation mechanisms as both a process-related impurity and a degradation product, and the analytical methodologies required for its detection and quantification. This document is intended to serve as a valuable resource for professionals engaged in pharmaceutical research and development, quality control, and regulatory affairs.

Chapter 1: Structure and Identity of the Valdecoxib Dimer

The Valdecoxib Dimer, systematically known as 4-(5-methyl-3-phenylisoxazol-4-yl)-N-((4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)benzenesulfonamide , is a known impurity of Valdecoxib, often designated as Impurity B.[2][4][5] Its chemical structure reveals the linkage of two Valdecoxib molecules through a sulfonamide bond, where the sulfonamide nitrogen of one molecule is bonded to the sulfonyl group of the second.

| Impurity Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

| Valdecoxib Dimer (Impurity B) | 4-(5-methyl-3-phenylisoxazol-4-yl)-N-((4-(5-methyl-3-phenylisoxazol-4-yl)phenyl)sulfonyl)benzenesulfonamide | 1373038-60-8 | C₃₂H₂₅N₃O₆S₂ | 611.69 g/mol |

The formation of this N-sulfonyl-benzenesulfonamide linkage is the central focus of our mechanistic investigation. Understanding the conditions and chemical pathways leading to this bond is crucial for developing effective control strategies.

Chapter 2: Proposed Formation Mechanisms

The Valdecoxib Dimer can theoretically arise from two primary sources: as a by-product during the synthesis of the active pharmaceutical ingredient (API) or as a degradation product formed during storage or under specific stress conditions.

Process-Related Formation: A Look into Valdecoxib Synthesis

The synthesis of Valdecoxib typically involves the formation of the core isoxazole ring structure, followed by the introduction of the critical sulfonamide functional group. A common synthetic route involves the reaction of an isoxazoline intermediate with chlorosulfonic acid to generate a sulfonyl chloride, which is then reacted with ammonia to form the primary sulfonamide.[6][7][8]

Caption: Synthetic pathway of Valdecoxib and potential for dimer formation.

During the amination step, the reaction medium is basic. It is plausible that under certain process conditions (e.g., elevated temperature, prolonged reaction time, or high concentration of reactants), a newly formed Valdecoxib molecule could be deprotonated at the sulfonamide nitrogen. This resulting Valdecoxib anion, a potent nucleophile, could then attack the highly electrophilic sulfonyl chloride intermediate, leading to the formation of the dimer and displacing the chloride ion. Controlling the stoichiometry, temperature, and reaction time of the amination step is therefore critical to minimizing the formation of this process-related impurity.

Degradation-Related Formation: The Role of Basic Conditions

Forced degradation studies are instrumental in elucidating the intrinsic stability of a drug substance. Multiple studies have demonstrated that Valdecoxib is susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress. Notably, the most significant degradation occurs under basic (alkaline) conditions .[9][10] In these studies, a distinct new peak is often observed in the chromatogram of the base-degraded sample, suggesting the formation of specific degradation products.[9]

Based on the structure of the dimer and the principles of sulfonamide chemistry, a chemically sound mechanism for its formation under basic conditions can be proposed:

-

Deprotonation: The sulfonamide proton (-SO₂NH₂) of Valdecoxib is acidic. In the presence of a base (e.g., hydroxide ions), this proton is abstracted, forming a resonance-stabilized sulfonamide anion. This anion is a strong nucleophile.

-

Nucleophilic Attack: The nucleophilic nitrogen of the Valdecoxib anion attacks the electrophilic sulfur atom of a second, intact Valdecoxib molecule.

-

Elimination of Leaving Group: The sulfonyl group's original amino group (-NH₂) is displaced. In the aqueous basic medium, it likely departs as ammonia (NH₃) after protonation, resulting in the formation of the stable N-S bond that defines the dimer.

Sources

- 1. Valdecoxib: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Valdecoxib | C16H14N2O3S | CID 119607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]

- 6. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Valdecoxib synthesis - chemicalbook [chemicalbook.com]

- 8. CN103172583A - Parecoxib preparation method - Google Patents [patents.google.com]

- 9. Forced-degradation study of valdecoxib as bulk drug and in tablet formulation by HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Enigmatic Dimer: A Technical Guide to the Discovery and Identification of Valdecoxib Impurity B

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Valdecoxib Impurity B, a critical process-related impurity in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID), Valdecoxib. We will delve into the logical pathway for its discovery through forced degradation studies, outline a comprehensive strategy for its isolation and identification using modern analytical techniques, and propose a scientifically grounded mechanism for its formation. This document is designed to be a practical resource, blending established analytical principles with field-proven insights to empower researchers in their own impurity profiling endeavors.

The Imperative of Impurity Profiling in Drug Development

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), mandate rigorous characterization of any impurity present at levels of 0.1% or greater. This process, known as impurity profiling, is a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of a drug submission. Understanding the impurity profile of a drug substance is paramount, as impurities can possess undesirable pharmacological or toxicological properties that may impact the safety of the patient.

Forced degradation studies are a key component of this process, intentionally subjecting the drug substance to stress conditions such as heat, light, humidity, and extreme pH. These studies are instrumental in revealing the intrinsic stability of the drug molecule and predicting the likely degradation products that may form under various storage and handling conditions. The discovery of this compound is a direct outcome of such rigorous stability testing.

The Discovery of this compound: A Tale of Forced Degradation

Valdecoxib, chemically known as 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonamide, is a selective COX-2 inhibitor. Its stability profile has been investigated under various stress conditions, including acidic, basic, oxidative, and photolytic stress.

Forced degradation studies have consistently demonstrated that Valdecoxib is particularly susceptible to degradation under basic (alkaline) conditions[1][2]. While degradation is observed under other stress conditions, the extent is most significant in the presence of a base. It is within this basic degradation pathway that a key impurity, designated as this compound, emerges.

Initial chromatographic analysis of Valdecoxib subjected to basic stress reveals the appearance of a new, less polar peak with a higher retention time than the parent drug. This observation is the first clue in the discovery of Impurity B.

Unmasking the Identity of Impurity B: A Multi-faceted Analytical Approach

The identification of an unknown impurity is a systematic process of evidence gathering, employing a combination of chromatographic and spectroscopic techniques.

Isolation: The Prerequisite for Characterization

To obtain a pure sample of Impurity B for structural elucidation, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. The analytical HPLC method developed for routine impurity profiling can be scaled up to a preparative scale to isolate a sufficient quantity of the impurity.

Structural Elucidation: The Power of Spectroscopy

Once isolated, the structure of this compound can be elucidated using a suite of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the first step in determining the molecular formula of the impurity. For this compound, HRMS analysis reveals a molecular weight of 611.69 g/mol and a molecular formula of C₃₂H₂₅N₃O₆S₂. This immediately suggests a dimeric structure, as the molecular weight is approximately double that of Valdecoxib (314.36 g/mol ).

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis by MS/MS provides crucial information about the connectivity of the molecule. A plausible fragmentation pattern for the dimer would involve cleavage of the sulfonamide linkage, yielding fragments corresponding to the Valdecoxib monomer and related structures.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the definitive techniques for establishing the precise structure and connectivity of atoms. While specific, publicly available, peer-reviewed NMR data for this compound is limited, the expected spectra can be predicted based on its proposed structure: N-[4-(5-Methyl-3-phenyl-4-isoxazolyl)benzenesulfonyl]-4-(5-methyl-3-phenyl-4-isoxazolyl)benzenesulfonamide . The ¹H NMR spectrum would be expected to show a complex aromatic region with overlapping signals from the two Valdecoxib moieties. The characteristic methyl proton signal of the isoxazole ring would likely be present. The absence of the sulfonamide N-H protons would be a key indicator of the dimer linkage. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be essential to definitively assign all proton and carbon signals and confirm the N-S-N linkage of the dimer.

Proposed Mechanism of Formation: A Base-Catalyzed Dimerization

The formation of this compound under basic conditions can be rationalized by a nucleophilic substitution reaction involving the sulfonamide moieties of two Valdecoxib molecules. The proposed mechanism is as follows:

-

Deprotonation: In the presence of a base (e.g., hydroxide ion), the acidic proton of the sulfonamide group (-SO₂NH₂) of a Valdecoxib molecule is abstracted, forming a resonance-stabilized sulfonamide anion.

-

Nucleophilic Attack: This highly nucleophilic sulfonamide anion then attacks the electrophilic sulfur atom of the sulfonyl group (-SO₂) of a second Valdecoxib molecule.

-

Dimerization: This nucleophilic attack results in the displacement of the amino group (-NH₂) from the second molecule and the formation of a new N-S bond, creating the dimeric structure of this compound.

dot graph "Valdecoxib_Impurity_B_Formation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

} caption: Proposed mechanism for the formation of this compound.

Analytical Methodologies for Detection and Quantification

A robust and validated analytical method is essential for the routine monitoring of this compound in both the drug substance and the final drug product. A stability-indicating HPLC method is the industry standard for this purpose.

Recommended HPLC Method Parameters

Based on published methods for Valdecoxib and its related substances, the following starting parameters are recommended for the development of a method to resolve Valdecoxib from Impurity B:

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.05 M Phosphate Buffer (pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a lower percentage of Acetonitrile and gradually increase to elute the less polar Impurity B. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm |

Method Validation: A Self-Validating System

The developed HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. The validation parameters include:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, including other impurities and degradants. This is demonstrated by showing that the peak for Impurity B is well-resolved from the Valdecoxib peak and other potential impurities.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated with a series of known concentrations of a certified reference standard of Impurity B.

-

Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value. This is typically assessed by recovery studies using spiked samples.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

dot graph "Analytical_Workflow" { layout=dot; node [shape=record, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", fontname="Arial"]; edge [fontname="Arial"];

} caption: A typical workflow for the discovery and control of a process-related impurity.

Conclusion and Future Perspectives

The discovery and identification of this compound underscore the critical importance of a comprehensive impurity profiling strategy in drug development. Through a systematic approach that combines forced degradation studies with advanced analytical techniques, the structure of this dimeric impurity can be confidently elucidated. The proposed base-catalyzed formation mechanism provides a rational basis for its appearance and guides process chemists in optimizing reaction and storage conditions to minimize its formation.

The detailed analytical method and validation protocol outlined in this guide provide a robust framework for the ongoing monitoring and control of this compound, ensuring the quality, safety, and efficacy of the final drug product. As analytical technologies continue to evolve, the principles of scientific integrity, logical investigation, and rigorous validation will remain the cornerstones of successful impurity management in the pharmaceutical industry.

References

-

U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A(R2) Impurities in New Drug Substances. [Link]

-

European Medicines Agency. (2006). ICH guideline Q3B (R2) on impurities in new drug products. [Link]

-

Ravi, T. K., Gandhimathi, M., Suganthi, A., & Sarovar, S. (2006). Forced-degradation study of valdecoxib as bulk drug and in tablet formulation by HPTLC. Journal of Separation Science, 29(11), 1647–1652. [Link]

- Jain, D., Jain, S., & Jain, D. (2009). A review on stability-indicating HPLC methods for the determination of various drugs. Pharmaceutical Methods, 1(1), 24-31.

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

An In-Depth Technical Guide to Valdecoxib and Its Related Compounds: Origins, Synthesis, and Analysis

Valdecoxib is a non-steroidal anti-inflammatory drug (NSAID) that operates as a selective cyclooxygenase-2 (COX-2) inhibitor.[1][2][3] Developed and marketed by G.D. Searle & Company under the brand name Bextra, it was approved by the U.S. Food and Drug Administration (FDA) in 2001 for treating osteoarthritis, rheumatoid arthritis, and primary dysmenorrhea.[1][4] The therapeutic rationale behind selective COX-2 inhibition is to provide anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the COX-1 isoform responsible for gastric cytoprotection.[5]

However, in 2005, Pfizer, Searle's parent company, voluntarily withdrew Valdecoxib from the U.S. market at the request of the FDA.[1][6][7] This decision was prompted by mounting concerns over an increased risk of serious cardiovascular events (heart attack and stroke) and rare but potentially fatal skin reactions, such as Stevens-Johnson syndrome and toxic epidermal necrolysis.[1][6][7][8] Despite its withdrawal from clinical use, Valdecoxib and its constellation of related compounds remain subjects of significant interest for researchers, synthetic chemists, and drug metabolism scientists. Understanding the origins of these related compounds—from prodrugs and synthetic precursors to impurities and metabolites—is crucial for the broader field of drug development, quality control, and safety assessment.[9]

This guide provides a detailed technical exploration of Valdecoxib-related compounds, delving into their origins, synthetic pathways, metabolic fate, and the analytical methodologies required for their characterization.

Part 1: The Origins of Valdecoxib-Related Compounds

The term "related compounds" encompasses a wide array of chemical entities that are structurally similar to the active pharmaceutical ingredient (API). These compounds can originate from various sources, including the synthetic process, degradation of the drug substance, or metabolic transformation within the body.

The Prodrug: Parecoxib

A key related compound is Parecoxib, a water-soluble and injectable prodrug of Valdecoxib.[10][11][12] As an N-acylsulfonamide of Valdecoxib, Parecoxib itself is pharmacologically inactive.[12] Its clinical utility stemmed from its suitability for intravenous or intramuscular administration, particularly in postoperative settings where patients cannot take oral medications.[10][13]

Following administration, Parecoxib is rapidly and almost completely hydrolyzed in the liver by carboxylesterases, converting it into the active moiety, Valdecoxib, and propionic acid.[10][12][13][14] This biotransformation is extremely fast, with the plasma half-life of Parecoxib being approximately 22 minutes.[11][12][14]

Synthetic Pathways and Process-Related Impurities

The manufacturing process of Valdecoxib is a primary source of related compounds, often referred to as process-related impurities. These include unreacted starting materials, intermediates, and by-products from unintended side reactions. Several synthetic routes to Valdecoxib have been reported, with a common pathway proceeding through the formation of the core isoxazole ring.

A foundational synthesis reported by Talley et al. involves the following key steps:[2][15]

-

Oxime Formation: Deoxybenzoin is treated with hydroxylamine to form the corresponding oxime.[15]

-

Cyclization: The oxime is deprotonated, and subsequent condensation with an acetylating agent like ethyl acetate or acetic anhydride forms the 5-methyl-3,4-diphenyl-4,5-dihydroisoxazoline intermediate.[2][15]

-

Sulfonylation & Ammonolysis: The isoxazoline intermediate is treated with chlorosulfonic acid, followed by reaction with aqueous ammonia to yield the final Valdecoxib product.[2][15]

Another significant approach involves the [3+2] dipolar cycloaddition of an in-situ generated nitrile oxide with an alkyne or enamine.[2][16]

This multi-step synthesis creates opportunities for the formation of several impurities.

-

Starting Materials & Intermediates: Residual amounts of deoxybenzoin, its oxime, or the 5-methyl-3,4-diphenylisoxazole intermediate can be carried through the process.

-

Isomeric Impurities: A critical process-related impurity is the metaisomer of Valdecoxib, where the sulfonamide group is at the meta-position of the phenyl ring instead of the para-position.[5] This highlights the importance of regioselectivity in the sulfonylation step.

-

Other By-products: Various other impurities can arise, such as Valdecoxib Sulfonic Acid , an intermediate before the final ammonolysis step, and dimeric species like Valdecoxib Dimer .[17][18]

The workflow for synthesizing Valdecoxib is illustrated below.

Caption: A generalized synthetic pathway for Valdecoxib, highlighting key intermediates.

Metabolites: The Biological Fate of Valdecoxib

Once administered, Valdecoxib is extensively metabolized in the liver before excretion.[13][19] Understanding its metabolic fate is critical, as metabolites can possess their own pharmacological activity or toxicity. The metabolism of Valdecoxib proceeds via two primary pathways:[4][13]

-

Phase I Metabolism (CYP450-Mediated): This involves the oxidation of the 5-methyl group on the isoxazole ring, a reaction catalyzed by cytochrome P450 isoenzymes, primarily CYP3A4 and CYP2C9.[4][13][20] This produces the active hydroxymethyl metabolite (M1) .[19] This primary metabolite can be further oxidized to a carboxylic acid metabolite (M4) .[19]

-

Phase II Metabolism (Conjugation): This pathway involves the direct glucuronidation of the sulfonamide group, accounting for about 20% of its elimination.[13][14] The hydroxymethyl metabolite (M1) can also undergo conjugation with glucuronic acid.[4][19]

The primary urinary metabolites are the O-glucuronide of the M1 metabolite and the N-glucuronide of the parent Valdecoxib.[4] Unchanged Valdecoxib accounts for less than 3% of the dose recovered in urine, indicating extensive metabolism.[4][19]

Caption: The primary metabolic pathways of Valdecoxib in the liver.

Degradation Products

Degradation products arise from the chemical decomposition of the drug substance, either during storage or in the formulation due to interactions with excipients. Stability-indicating analytical methods are developed by subjecting the drug to stress conditions (e.g., acid, base, heat, light, oxidation) to identify potential degradants.[5] For Valdecoxib, a known potential impurity is SC-77852 , which can form from the interaction of the drug with excipients in the tablet dosage form.[21][22]

Part 2: Analytical Methodologies for Characterization

The identification and quantification of Valdecoxib and its related compounds are essential for quality control of the API and formulated product, as well as for pharmacokinetic and metabolism studies. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique.[1][5]

High-Performance Liquid Chromatography (HPLC)

A sensitive and accurate isocratic reversed-phase HPLC (RP-HPLC) method is typically employed for the simultaneous assay of Valdecoxib and the determination of its impurities.[5] The principle of RP-HPLC is to separate compounds based on their hydrophobicity, making it ideal for separating a parent drug from its often more polar or less polar impurities and degradants.

Data Presentation: Summary of Key Valdecoxib-Related Compounds

| Compound Name | CAS Number | Type | Origin / Significance |

| Valdecoxib | 181695-72-7 | API | Selective COX-2 Inhibitor.[1] |

| Parecoxib | 198470-84-7 | Prodrug | Injectable prodrug, rapidly converted to Valdecoxib.[12][23] |

| Metaisomer Impurity | N/A | Process Impurity | Isomer with sulfonamide at the meta-position.[5] |

| SC-77852 | N/A | Degradation Impurity | Forms from interaction with excipients.[21][22] |

| Hydroxymethyl Metabolite (M1) | N/A | Metabolite | Active metabolite formed by CYP450 oxidation.[19] |

| Valdecoxib Sulfonic Acid | 181696-35-5 | Process Impurity | Synthetic intermediate.[17][18] |

Experimental Protocol: A Validated RP-HPLC Method

The following protocol is a representative example based on published methods for the analysis of Valdecoxib and its metaisomer impurity.[5] The goal of such a method is to achieve adequate separation (resolution > 2.0) between Valdecoxib and its key impurities.

Objective: To quantify the purity of a Valdecoxib drug substance and determine the level of the metaisomer impurity.

Chromatographic Conditions:

| Parameter | Specification | Rationale |

|---|---|---|

| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for separating Valdecoxib and its related non-polar to moderately polar compounds. |

| Mobile Phase | 20mM Sodium Phosphate Monobasic : Methanol : Tetrahydrofuran (60:30:10, v/v/v) | A buffered aqueous-organic mixture ensures stable pH for reproducible retention times. Methanol acts as the primary organic modifier, while THF can improve peak shape and selectivity for structurally similar compounds. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |

| Detection | UV at 220 nm | Valdecoxib and its related compounds possess chromophores that absorb in the UV region; 220 nm provides good sensitivity for the parent drug and impurities.[21][24] |

| Column Temperature | Ambient or controlled at 24°C[22] | Maintaining a consistent temperature prevents shifts in retention times. |

| Injection Volume | 20 µL | A typical volume for analytical HPLC. |

Method Validation & System Suitability:

-

Specificity: The method must be shown to be "stability-indicating" through forced degradation studies (acid, base, oxidation, heat, light).[5] This ensures that degradation products do not co-elute with the main peak or any specified impurities.

-

Linearity: A linear relationship between detector response and concentration must be established for Valdecoxib and its impurities over a defined range.

-

Precision & Accuracy: Assessed through repeatability and intermediate precision studies, and by spiking the drug substance with known amounts of impurities.

-

System Suitability: Before analysis, a system suitability solution (containing both Valdecoxib and the metaisomer impurity) is injected. The resolution between the two peaks must be ≥ 2.0 to ensure adequate separation.[5]

Caption: A typical workflow for Valdecoxib impurity analysis using HPLC.

Conclusion

Though its clinical application was short-lived due to significant safety concerns, Valdecoxib remains a valuable case study in pharmaceutical development. The ecosystem of its related compounds—from the injectable prodrug Parecoxib to a host of synthetic impurities and biologically active metabolites—provides critical insights for drug discovery professionals. A thorough understanding of the origins and characterization of these compounds is fundamental to ensuring the quality, safety, and efficacy of any pharmaceutical agent. The analytical workflows and synthetic pathways discussed herein represent the core principles of chemical and pharmaceutical analysis, underscoring the necessity of rigorous scientific investigation throughout a drug's lifecycle.

References

- Taylor & Francis. (n.d.). Valdecoxib – Knowledge and References.

- PubMed. (2005). Pharmacokinetics and metabolism of a COX-2 inhibitor, valdecoxib, in mice.

- ClinPGx. (n.d.). valdecoxib.

- Taylor & Francis Online. (n.d.). Validation of Single Isocratic HPLC Method for the Assay of Valdecoxib and Determination of Metaisomer Impurity.

- Patsnap Synapse. (2024). What is the mechanism of Parecoxib Sodium?.

- Medscape. (2005). FDA and European regulators urge Pfizer to withdraw valdecoxib.

- Pfizer. (n.d.). PARECOXIB.

- CIAOMed. (2005). FDA Orders Valdecoxib (Bextra) Withdrawn, Citing No Added Advantage.

- Wikipedia. (n.d.). Valdecoxib.

- National Institutes of Health. (n.d.). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor.

- ChemicalBook. (n.d.). Valdecoxib synthesis.

- Drugs.com. (2025). Valdecoxib: Key Safety & Patient Guidance.

- Australian Prescriber. (2002). Parecoxib.

- Prous Science. (2001). Valdecoxib and Parecoxib Sodium.

- PubChem. (n.d.). Parecoxib.

- ResearchGate. (n.d.). Structures of valdecoxib and its transformed products.

- ResearchGate. (2025). Development and Validation of Liquid Chromatography Method for the Separation of Valdecoxib and its SC‐77852 Impurity.

- VA Pharmacy Benefits Management. (2005). Voluntary Withdrawal of Rofecoxib (Vioxx) from Worldwide Markets.

- Taylor & Francis Online. (2006). Development and Validation of Liquid Chromatography Method for the Separation of Valdecoxib and its SC‐77852 Impurity.

- Taylor & Francis Online. (n.d.). Development and Validation of Liquid Chromatography Method for the Separation of Valdecoxib and its SC‐77852 Impurity: Analytical Letters: Vol 39, No 9.

- ResearchGate. (n.d.). Scheme 1. Novel approach to the synthesis of valdecoxib 1.

- Chinese Journal of Modern Applied Pharmacy. (2009). Synthesis of Valdecoxib.

- LookChem. (n.d.). Valdecoxib Impurity D CAS NO.181696-35-5 - BOC Sciences.

- Google Patents. (n.d.). WO2005085218A1 - A novel process for preparing valdecoxib.

- Veeprho. (n.d.). Valdecoxib Impurity 1.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Valdecoxib in Modern Drug Discovery and Development.

- SRIRAMCHEM. (n.d.). Valdecoxib Impurity J.

- MedchemExpress.com. (n.d.). Valdecoxib (SC 65872) | COX-2 Inhibitor.

- PubChem. (n.d.). Valdecoxib.

- Farmacia Journal. (2012). separation and determination of - process-related impurities of celecoxib in bulk drugs using reversed phase liquid chromatography.

Sources

- 1. Valdecoxib - Wikipedia [en.wikipedia.org]

- 2. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ClinPGx [clinpgx.org]

- 5. academic.oup.com [academic.oup.com]

- 6. medscape.com [medscape.com]

- 7. drugs.com [drugs.com]

- 8. mskreport.com [mskreport.com]

- 9. nbinno.com [nbinno.com]

- 10. What is the mechanism of Parecoxib Sodium? [synapse.patsnap.com]

- 11. Parecoxib - Australian Prescriber [australianprescriber.tg.org.au]

- 12. Parecoxib | C19H18N2O4S | CID 119828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. taylorandfrancis.com [taylorandfrancis.com]

- 14. labeling.pfizer.com [labeling.pfizer.com]

- 15. Valdecoxib synthesis - chemicalbook [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. Valdecoxib Impurity D, CasNo.181696-35-5 BOC Sciences United States [bocscichem.lookchem.com]

- 18. veeprho.com [veeprho.com]